molecular formula C20H22ClN3O2 B235605 N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzamide

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzamide

Número de catálogo B235605
Peso molecular: 371.9 g/mol
Clave InChI: IBZACMHYHVENPP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzamide, commonly known as MLN8237, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a critical role in the regulation of cell division, and its overexpression has been linked to various forms of cancer. MLN8237 has been extensively studied for its potential as an anti-cancer agent, and its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are discussed below.

Mecanismo De Acción

MLN8237 inhibits Aurora A kinase, which is a critical regulator of cell division. Aurora A kinase is overexpressed in various forms of cancer, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells. MLN8237 also inhibits other kinases, such as FLT3 and JAK2, which are involved in the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
MLN8237 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. MLN8237 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

MLN8237 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical models of cancer. However, MLN8237 has some limitations as well. It is a potent inhibitor of Aurora A kinase, but it also inhibits other kinases, which can lead to off-target effects. MLN8237 has also shown some toxicity in preclinical studies, which may limit its use in clinical trials.

Direcciones Futuras

MLN8237 has several potential future directions for research. It can be studied in combination with other anti-cancer agents to improve its efficacy and reduce toxicity. MLN8237 can also be studied in various types of cancer to determine its effectiveness in different tumor types. Furthermore, MLN8237 can be modified to improve its selectivity and reduce off-target effects. Overall, MLN8237 has shown promising results as an anti-cancer agent, and its future directions for research are exciting and numerous.

Métodos De Síntesis

The synthesis of MLN8237 involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 3-chloro-4-methylbenzoic acid and 4-acetylpiperazine. The reaction involves the formation of an amide bond between the two molecules, followed by various purification steps to obtain the final product. The detailed synthesis method is beyond the scope of this paper but can be found in literature sources.

Aplicaciones Científicas De Investigación

MLN8237 has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and its efficacy has been demonstrated in various preclinical models of cancer. MLN8237 has also been studied in clinical trials for the treatment of various types of cancer, including solid tumors and hematological malignancies.

Propiedades

Fórmula molecular

C20H22ClN3O2

Peso molecular

371.9 g/mol

Nombre IUPAC

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzamide

InChI

InChI=1S/C20H22ClN3O2/c1-14-6-8-16(9-7-14)20(26)22-18-5-3-4-17(21)19(18)24-12-10-23(11-13-24)15(2)25/h3-9H,10-13H2,1-2H3,(H,22,26)

Clave InChI

IBZACMHYHVENPP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)N3CCN(CC3)C(=O)C

SMILES canónico

CC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)N3CCN(CC3)C(=O)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.